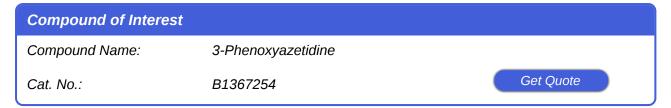


Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for **3-Phenoxyazetidine**. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering a foundational understanding of this azetidine derivative.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Phenoxyazetidine**. This data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation, as direct experimental spectra for this specific molecule are not readily available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Phenoxyazetidine**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30 - 7.40	m	2H	Ar-H (meta)
~6.90 - 7.00	m	3H	Ar-H (ortho, para)
~4.80 - 4.90	m	1H	O-CH (azetidine ring)
~4.00 - 4.10	t	2H	CH ₂ (azetidine ring)
~3.80 - 3.90	t	2H	CH ₂ (azetidine ring)
~2.50 (broad)	S	1H	NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Phenoxyazetidine**

Chemical Shift (δ) ppm	Assignment
~158.0	Ar-C (ipso, attached to O)
~129.5	Ar-CH (meta)
~121.0	Ar-CH (para)
~115.0	Ar-CH (ortho)
~70.0	O-CH (azetidine ring)
~50.0	CH ₂ (azetidine ring)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Phenoxyazetidine**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3300	Medium, Broad	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1600, 1490	Strong	Aromatic C=C Bending
1240	Strong	Aryl-O Stretch (asymmetric)
1170	Medium	C-N Stretch
1040	Strong	Aryl-O Stretch (symmetric)
750, 690	Strong	Aromatic C-H Bending (out-of- plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Phenoxyazetidine**

m/z	Proposed Fragment	
149	[M]+ (Molecular Ion)	
120	[M - C ₂ H ₅] ⁺	
94	[C ₆ H ₅ OH] ⁺ (Phenol)	
77	[C ₆ H ₅] ⁺ (Phenyl)	
56	[C₃H ₆ N] ⁺ (Azetidine ring fragment)	

Experimental Protocols

A plausible synthetic route for **3-Phenoxyazetidine** involves the nucleophilic substitution of a suitable 3-substituted azetidine with phenol. A common precursor is 1-benzhydryl-3-azetidinol, which can be activated and then displaced by the phenoxide ion, followed by deprotection.

Synthesis of 3-Phenoxyazetidine



Materials:

- 1-Benzhydryl-3-azetidinol
- Phenol
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Toluene
- · Methanesulfonyl chloride
- Triethylamine
- Palladium on carbon (10%)
- · Hydrogen gas
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

Mesylation of 1-Benzhydryl-3-azetidinol: To a solution of 1-benzhydryl-3-azetidinol and triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-benzhydryl-3-mesyloxyazetidine.



- Preparation of Sodium Phenoxide: In a separate flask, add sodium hydride to anhydrous DMF at 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
- Nucleophilic Substitution: Add the solution of 1-benzhydryl-3-mesyloxyazetidine in anhydrous DMF to the sodium phenoxide solution. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-benzhydryl-3-phenoxyazetidine.
- Deprotection: Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and add 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 24 hours. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield 3-Phenoxyazetidine.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized **3-Phenoxyazetidine**.

Caption: Logical workflow for the synthesis and spectroscopic characterization of **3-Phenoxyazetidine**.

• To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367254#spectroscopic-data-for-3-phenoxyazetidine]

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